molecular formula C10H10BrFO3 B13931941 2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane

2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane

Cat. No.: B13931941
M. Wt: 277.09 g/mol
InChI Key: XSEGAULXRHEEQP-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- is a cyclic ether derivative with a dioxolane ring. This compound is used as a building block in organic synthesis and the polymer industry . It has unique properties due to the presence of bromine, fluorine, and methoxy groups on the phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves several steps. One common method is the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron, followed by treatment with potassium bifluoride . This method provides a key organotrifluoroborate reagent, which can be further utilized in various synthetic applications.

Chemical Reactions Analysis

1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- undergoes several types of chemical reactions, including:

Scientific Research Applications

1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves its participation in various chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium, followed by transmetalation with the organotrifluoroborate reagent, and finally reductive elimination to form the desired product . The presence of bromine, fluorine, and methoxy groups on the phenyl ring influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- lies in the presence of multiple functional groups (bromine, fluorine, and methoxy) on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO3/c1-13-9-4-6(7(11)5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3

InChI Key

XSEGAULXRHEEQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2OCCO2)Br)F

Origin of Product

United States

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